molecular formula C15H19NO5 B2570668 methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate CAS No. 1351605-44-1

methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2570668
M. Wt: 293.319
InChI Key: VERIUVONXOSNEQ-UHFFFAOYSA-N
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Description

“Methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It is related to “Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate”, which is a unique chemical provided by Sigma-Aldrich . This compound has an empirical formula of C7H12O4 and a molecular weight of 160.17 . It is provided in solid form .


Molecular Structure Analysis

The molecular structure of this compound is complex. The related compound “Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate” has a SMILES string representation of OC1(C(OC)=O)CCOCC1 , which provides some insight into its structure.


Physical And Chemical Properties Analysis

“Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate” is a solid at room temperature . Its empirical formula is C7H12O4 and it has a molecular weight of 160.17 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Platinum-Catalyzed Hydroalkoxylation : The platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins to form cyclic ethers showcases the compound's role in the synthesis of tetrahydropyran derivatives, highlighting its utility in creating complex organic structures with potential applications in drug design and material science (Qian, Han, & Widenhoefer, 2004).

  • Antioxidant Activity of 4-Methylcoumarins : Research on the synthesis and evaluation of selected 4-methylcoumarins for their antioxidant activity demonstrates the broader applicability of compounds structurally related to "methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate" in therapeutic and food preservation contexts (Ćavar, Kovač, & Maksimović, 2009).

Organic Synthesis Methodologies

  • Tetra-methyl Ammonium Hydroxide Catalysis : The use of tetra-methyl ammonium hydroxide as a catalyst for the synthesis of various 4H-benzo[b]pyran derivatives in aqueous media demonstrates a methodological application, offering insights into more environmentally friendly and efficient synthesis techniques (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

  • Chemoenzymatic Synthesis of Carbasugars : The compound's potential as a precursor in the chemoenzymatic synthesis of carbasugars, highlighting its role in the development of novel carbohydrates with applications in drug development and biochemical research, further demonstrates its versatile utility in organic synthesis (Boyd et al., 2010).

Catalysis and Cross-Coupling Reactions

  • Suzuki–Miyaura Cross-Coupling Reactions : The synthesis and evaluation of bulky bis(pyrazolyl)palladium complexes for use in Suzuki–Miyaura cross-coupling reactions show how derivatives of "methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate" can serve as ligands to stabilize metal complexes, enhancing the efficiency and scope of these important reactions in organic chemistry (Ocansey, Darkwa, & Makhubela, 2018).

Safety And Hazards

“Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate” is classified as Acute Tox. 3 Oral according to the GHS classification system . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

methyl 4-[(4-hydroxyoxan-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)12-4-2-11(3-5-12)13(17)16-10-15(19)6-8-21-9-7-15/h2-5,19H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERIUVONXOSNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate

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